molecular formula C24H21FN4O2 B2522536 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluorobenzyl)urea CAS No. 1796915-83-7

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluorobenzyl)urea

Cat. No.: B2522536
CAS No.: 1796915-83-7
M. Wt: 416.456
InChI Key: FMCXTMUUZKWNAK-UHFFFAOYSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluorobenzyl)urea is a useful research compound. Its molecular formula is C24H21FN4O2 and its molecular weight is 416.456. The purity is usually 95%.
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Scientific Research Applications

N-Heterocyclic Carbene-Catalyzed Synthesis

A study by Siddiqui et al. (2013) highlights a method for synthesizing 1,3-diazepanes using N-heterocyclic carbene (NHC) catalysis, involving α,β-unsaturated aldehydes and N-phenyl urea/thiourea. This approach emphasizes the utility of such compounds in facilitating new C–C and C–N bond formations via heterocyclization, showcasing their potential in organic synthesis and chemical research (Siddiqui et al., 2013).

Radiofluorination for PET Imaging

The synthesis and application of fluorinated compounds, such as those incorporating the fluorobenzyl moiety for PET imaging, were explored by Mäding et al. (2006). This research delineates the importance of structurally similar compounds in developing radiotracers for biomedical imaging, underscoring the relevance of such chemical frameworks in enhancing diagnostic tools (Mäding et al., 2006).

CO2 Conversion via Metal-Organic Frameworks

Research by Wei and Ye (2019) demonstrates the effective conversion of CO2 into valuable chemicals through the incorporation of urea groups into metal-organic frameworks (MOFs). This illustrates the compound's role in facilitating environmentally significant reactions, contributing to the development of sustainable chemical processes (Wei & Ye, 2019).

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c1-29-20-13-6-5-12-19(20)21(17-9-3-2-4-10-17)27-22(23(29)30)28-24(31)26-15-16-8-7-11-18(25)14-16/h2-14,22H,15H2,1H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCXTMUUZKWNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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